molecular formula C8H13N3O2 B071783 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine CAS No. 180869-38-9

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

Cat. No. B071783
Key on ui cas rn: 180869-38-9
M. Wt: 183.21 g/mol
InChI Key: GVTZVNRRGNBOJF-UHFFFAOYSA-N
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Patent
US07951803B2

Procedure details

A solution of 5.5 mL (41 mmol, 1.0 eq.) of dimethylformamide dimethyl acetal and 5.0 mL (41 mmol, 1.0 eq.) of pyruvic aldehyde dimethyl acetal was heated at 100° C. for 16 h. Methanol was removed in vacuo to afford a brown oil. To a solution of 15 mL of sodium ethoxide (21% in ethanol, 41 mmol, 1.0 eq.) was added 4.5 g (41 mmol, 1.0 eq.) of methyl guanidine HCl. The mixture was stirred for 10 min before a solution of the above described oil in 15 mL anhydrous ethanol was added. The mixture was heated to reflux for 24 h, allowed to cool to room temperature and filtered. The solvent was removed in vacuo to afford 2-methylaminopyrimidine-4-carboxaldehyde dimethyl acetal (I-10) as a dark brown oil which was used in the next step without further purification
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:7][CH3:8])N(C)C.[CH3:9][C:10]([CH:12](OC)OC)=O.[O-]CC.[Na+].Cl.[CH3:22][NH:23][C:24]([NH2:26])=[NH:25]>C(O)C>[CH3:8][O:7][CH:3]([O:2][CH3:1])[C:12]1[CH:10]=[CH:9][N:26]=[C:24]([NH:23][CH3:22])[N:25]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C(OC)OC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.CNC(=N)N
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min before a solution of the
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=NC(=NC=C1)NC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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